8-Azaxanthine monohydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Azaxanthine monohydrate is a naturally occurring plant pigment that is found in many fruits and vegetables, including tomatoes, apples, carrots, and spinach. It is a xanthophyll, a type of carotenoid, and has a yellow-orange hue. This compound is a powerful antioxidant, and has been studied for its potential health benefits, including its ability to protect against oxidative stress, inflammation, and cancer. In addition, this compound has been studied for its potential as a therapeutic agent in a variety of diseases, including Alzheimer’s disease, Parkinson’s disease, and age-related macular degeneration.

Scientific Research Applications

Molecular Orbital Studies : 8-Azaxanthine monohydrate has been studied for its molecular structure and properties. In one study, the crystal and molecular structure of 1,3-dimethyl-8-azaxanthine (HDAX) monohydrate was determined using X-ray diffraction. This compound exhibits the N8-H tautomer in the solid state and forms hydrogen-bonded dimers. Molecular orbital calculations, including various analogues of this compound, suggest the most stable tautomer is N7-H for the neutral compounds, and these calculations have implications for potential coordination to metal ions (Sánchez et al., 1995).

Spectroscopic Investigations : A study on the structure, spectral properties, and hydrogen bond interactions of 8-aza analogues of xanthine, theophylline, and caffeine was conducted using quantum chemical methods. The research focused on the absorption and emission spectra in different solvents, revealing significant insights into the transition energies and molecular orbital contributions in these compounds (Karthika et al., 2013).

Enzymatic Interactions : 8-Azaxanthine has been shown to inhibit A. nidulans hyphal growth through in vivo inactivation of urate oxidase. This insight was gained through NMR metabolic profiling, demonstrating the compound's potential for monitoring drug and protein activity (Forgue et al., 2006).

Fluorescence Emission Properties : The emission properties of 8-azaxanthine and its derivatives have been studied, especially focusing on excited-state proton transfer. This research is significant for understanding the potential applications of 8-azaxanthine in enzymology and as a substrate for purine nucleoside phosphorylase II from E. coli (Wierzchowski et al., 2006).

Chemotherapy Research : 8-Azaxanthine has been studied in the context of cancer chemotherapy, particularly in combination treatments. For instance, research has shown that 8-azaguanine, when transformed into 8-azaxanthine, loses its carcinostatic activity. Understanding this transformation process and its implications is crucial for assessing different tumors' responses to 8-azaguanine (Hirschberg et al., 1952).

Mechanism of Action

Target of Action

The primary target of 8-Azaxanthine monohydrate is the Uric acid degradation bifunctional protein . This protein is found in Bacillus sp. (strain TB-90) and plays a crucial role in the breakdown of purines .

Mode of Action

It is known to interact with its target protein, influencing its function

Biochemical Pathways

This compound is involved in the purine breakdown pathway. It interacts with the Uric acid degradation bifunctional protein, which catalyzes the oxidation of uric acid in the presence of oxygen

Result of Action

It is known to interact with the uric acid degradation bifunctional protein, potentially influencing the breakdown of purines

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The biochemical properties of 8-Azaxanthine monohydrate are not fully understood. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that this compound may interact with the uric acid degradation bifunctional protein in Bacillus sp. (strain TB-90) .

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

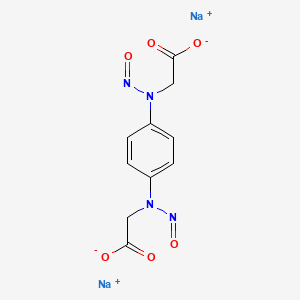

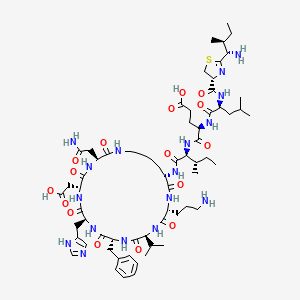

2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O2.H2O/c10-3-1-2(8-9-7-1)5-4(11)6-3;/h(H3,5,6,7,8,9,10,11);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEGPGRANAWNIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

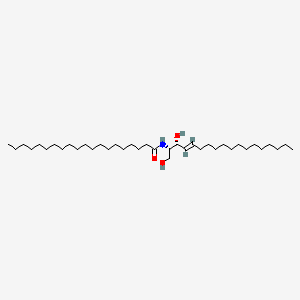

C12=NNN=C1NC(=O)NC2=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59840-67-4 |

Source

|

| Record name | 8-Azaxanthine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059840674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-AZAXANTHINE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JAZ5K85DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What does the crystal structure of 3-methyl-8-azaxanthine tell us about its potential for metal binding?

A1: The crystal structure of 3-methyl-8-azaxanthine reveals that it exists primarily as the N(8) tautomer []. This is significant because the N(8) position is also the site of deprotonation and coordination to copper(II) in its metal complex, trans-diamminebis(3-methyl-8-azaxanthinato)copper(II) dihydrate []. This suggests that the N(8) position in 8-azaxanthine derivatives has considerable basicity and could potentially bind to other metal ions. This information could be relevant for understanding its interactions with biological systems, as metal binding is often crucial for the activity of various enzymes and proteins.

Q2: What insights can be gained from the presence of different tautomers in the crystal structure of 5-methylsulfanyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one (2-methylthio-8-azaxanthine) monohydrate?

A2: The crystal structure of 5-methylsulfanyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one monohydrate reveals the presence of two different tautomers in the crystal lattice due to disorder in the hydrogen bonding network []. This suggests that the molecule can exist in multiple forms in solution, which could influence its interactions with biological targets and its overall pharmacological profile. Further investigation into the equilibrium between these tautomers and their relative binding affinities could be valuable.

Q3: Are there any ongoing studies investigating the structure-activity relationship (SAR) of 8-azaxanthine derivatives?

A3: While the provided abstracts don't delve into specific SAR studies, the fact that researchers are investigating derivatives like 3-methyl-8-azaxanthine and 5-methylsulfanyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one suggests an interest in understanding how structural modifications impact the properties of 8-azaxanthine [, ]. Further research exploring different substituents on the core structure could reveal valuable insights into optimizing its activity, potency, and selectivity for potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.